4-Bromo-3-cyano-5-fluorobenzoic acid
Description
4-Bromo-3-cyano-5-fluorobenzoic acid is a halogenated benzoic acid derivative featuring bromo (Br), cyano (CN), and fluoro (F) substituents at positions 4, 3, and 5, respectively, on the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing groups (Br, F, CN), which influence its acidity, solubility, and reactivity.
Properties
IUPAC Name |
4-bromo-3-cyano-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-7-5(3-11)1-4(8(12)13)2-6(7)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGUTIVNXKWXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyano-5-fluorobenzoic acid typically involves the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method includes the following steps:
Bromination: Starting with 3-fluorobenzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Cyanation: The brominated product is then subjected to cyanation using a cyanide source like zinc cyanide under controlled conditions.
Fluorination: Finally, the cyano group is introduced through a fluorination reaction using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3-cyano-5-fluorobenzoic acid may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms, including carboxylic acids and ketones.
Scientific Research Applications
4-Bromo-3-cyano-5-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, especially those targeting specific biological pathways.
Material Science: Utilized in the development of novel materials with unique properties.
Chemical Biology: Employed in the study of biochemical pathways and the development of biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-5-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Configuration and Similarity Scores
The table below compares 4-bromo-3-cyano-5-fluorobenzoic acid with structurally related benzoic acids, highlighting substituent positions and similarity scores derived from structural algorithms:
Key Observations :
- The cyano group in the target compound likely increases acidity compared to amino-substituted analogues (e.g., 0.88 similarity compound in ), as -CN is strongly electron-withdrawing .
- Trifluoromethyl (CF₃) in imparts greater hydrophobicity than -CN, suggesting divergent applications in drug design (e.g., membrane permeability vs. hydrogen bonding) .
Comparison with Heterocyclic Derivatives
The benzimidazole derivative 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () shares halogen (Br, F) and carboxylic acid motifs but incorporates a heterocyclic core. Key differences include:
- Reactivity : The benzoic acid moiety in the target compound may undergo direct nucleophilic substitution (e.g., Br displacement), whereas the benzimidazole’s fused ring system favors electrophilic aromatic substitution .
- Biological Activity: Benzimidazole derivatives are often bioactive (e.g., kinase inhibitors), whereas the target compound’s cyano group could enhance interactions with enzymatic polar residues .
Comparison with Phenylacetic Acid Derivatives
lists bromo-fluoro phenylacetic acids (e.g., 2-(3-Bromo-5-fluorophenyl)acetic acid), which differ in their carboxylic acid attachment (acetic acid vs. benzoic acid). Notable contrasts include:
- Metabolic Stability : Benzoic acid derivatives are more prone to conjugation reactions (e.g., glucuronidation) than phenylacetic acids, impacting pharmacokinetics .
Biological Activity
4-Bromo-3-cyano-5-fluorobenzoic acid is an organic compound with the molecular formula C₈H₃BrFNO₂. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring. This unique structure contributes to its potential biological activity and applications in various scientific fields, particularly in pharmaceuticals and chemical biology.
The compound's chemical structure allows it to undergo various reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Reduction Reactions : The cyano group can be converted to an amine.
- Oxidation Reactions : Can yield different derivatives depending on the oxidizing agent used.
These properties make it a valuable intermediate in organic synthesis and drug development.
Biological Activity
Research indicates that 4-Bromo-3-cyano-5-fluorobenzoic acid exhibits several biological activities:
- Antimicrobial Properties : Compounds with similar structures often show activity against bacteria and fungi. The presence of halogenated groups is known to enhance such activities due to increased lipophilicity and bioavailability.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as a lead compound for anti-inflammatory drugs.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways relevant to disease mechanisms.
The mechanism of action for 4-Bromo-3-cyano-5-fluorobenzoic acid is largely dependent on its application context. In pharmaceuticals, it may bind to target proteins, modulating their activity through competitive or non-competitive inhibition. Its halogenated functional groups enhance binding affinity, making it a candidate for further therapeutic exploration.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various benzoic acid derivatives, including 4-Bromo-3-cyano-5-fluorobenzoic acid. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anti-inflammatory Screening
In vitro assays demonstrated that 4-Bromo-3-cyano-5-fluorobenzoic acid reduced the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Cyano-3-fluorobenzoic acid | C₇H₄FNO₂ | Similar structure but lacks bromine. |
| 3-Bromo-4-fluorobenzoic acid | C₇H₄BrFNO₂ | Similar but lacks the cyano group. |
| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFNO₂ | Similar but lacks the cyano group. |
The unique combination of bromine, cyano, and fluorine in 4-Bromo-3-cyano-5-fluorobenzoic acid enhances its biological activities compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
